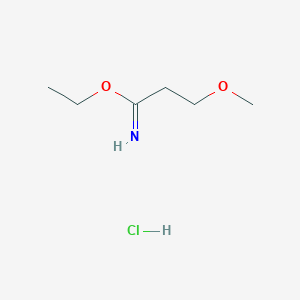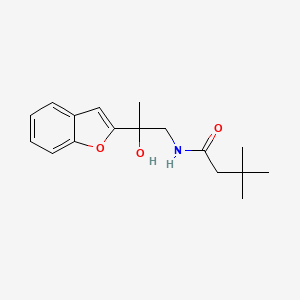
N-(2-(benzofuran-2-yl)-2-hydroxypropyl)-3,3-dimethylbutanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzofuran compounds are ubiquitous in nature and have been shown to have strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities . They are widely distributed in higher plants such as Asteraceae, Rutaceae, Liliaceae, and Cyperaceae .
Synthesis Analysis
Benzofuran derivatives can be synthesized through various methods. For example, a complex benzofuran derivative can be constructed by a unique free radical cyclization cascade, which is an excellent method for the synthesis of a series of difficult-to-prepare polycyclic benzofuran compounds .
Molecular Structure Analysis
Benzofuran is a heterocyclic compound that can be found naturally in plants and can also be obtained through synthetic reactions. Its chemical structure is composed of fused benzene and furan rings .
Chemical Reactions Analysis
The key transformations in the total synthesis of benzofuran derivatives are copper-mediated and palladium-catalyzed coupling reactions .
Physical And Chemical Properties Analysis
The physical and chemical properties of benzofuran derivatives can vary widely depending on their specific structures .
Wissenschaftliche Forschungsanwendungen
Antibacterial Activity
Furan derivatives, including benzofurans, have demonstrated promising antibacterial properties. Researchers have synthesized novel furan-based compounds to combat microbial resistance. These derivatives exhibit activity against both gram-positive and gram-negative bacteria . For instance, Almasirad et al. designed and evaluated 2-(5-(5-nitrofuran-2-yl)-1,3,4-thiadiazol-2-ylimino)thiazolidin-4-one derivatives, which showed antimicrobial effects against Staphylococcus aureus, methicillin-resistant Staphylococcus aureus (MRSA), and other strains .
Anticancer Potential
Substituted benzofurans have drawn attention for their anticancer activities. Compound 36, a benzofuran derivative, exhibited significant cell growth inhibition in various cancer cell lines, including leukemia, non-small cell lung cancer, colon cancer, CNS cancer, melanoma, and ovarian cancer . These findings highlight the potential of benzofuran-based compounds as therapeutic agents in oncology.
Cytotoxic Properties
Researchers have explored the cytotoxic properties of benzofuran derivatives. These compounds were tested against human cancer cells, providing insights into their potential for targeted therapy . Further investigations may reveal additional applications in cancer treatment.
Other Therapeutic Effects
Beyond antibacterial and anticancer activities, furan derivatives, including benzofurans, have been investigated for various other therapeutic effects. These include anti-ulcer, diuretic, muscle relaxant, anti-protozoal, and antiviral properties. Additionally, furans exhibit anti-inflammatory, analgesic, antidepressant, and anti-aging effects .
Wirkmechanismus
Target of Action
Benzofuran derivatives have been shown to exhibit a wide range of biological activities, including anti-tumor, antibacterial, anti-oxidative, and anti-viral activities . Some substituted benzofurans have shown significant cell growth inhibitory effects on various types of cancer cells .
Mode of Action
For instance, some benzofuran derivatives have been found to inhibit tumor growth
Biochemical Pathways
Benzofuran derivatives have been associated with various biological activities, suggesting that they may affect multiple biochemical pathways
Pharmacokinetics
Improved bioavailability is one of the targets achieved with most of the more recent compounds
Result of Action
Some substituted benzofurans have shown significant cell growth inhibitory effects on various types of cancer cells
Safety and Hazards
Zukünftige Richtungen
Benzofuran compounds have attracted the attention of chemical and pharmaceutical researchers worldwide due to their biological activities and potential applications in many aspects, making these substances potential natural drug lead compounds . Future research will likely continue to explore the synthesis, properties, and potential applications of these compounds .
Eigenschaften
IUPAC Name |
N-[2-(1-benzofuran-2-yl)-2-hydroxypropyl]-3,3-dimethylbutanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23NO3/c1-16(2,3)10-15(19)18-11-17(4,20)14-9-12-7-5-6-8-13(12)21-14/h5-9,20H,10-11H2,1-4H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CWQNTMVRACDHLJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)CC(=O)NCC(C)(C1=CC2=CC=CC=C2O1)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-(benzofuran-2-yl)-2-hydroxypropyl)-3,3-dimethylbutanamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(benzo[d][1,3]dioxol-5-yl)-7-(2-chlorophenyl)-1,4-thiazepane-4-carboxamide](/img/structure/B2740725.png)
![tert-Butyl 2-oxo-1,8,11-triazaspiro[5.6]dodecane-8-carboxylate](/img/structure/B2740726.png)
![1-[(6-Methoxypyridin-3-yl)methyl]-3-methylurea](/img/structure/B2740727.png)

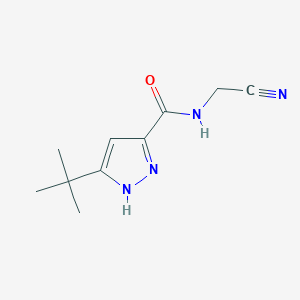
![8-{[(1E)-2-(4-bromophenyl)-1-azavinyl]amino}-3-methyl-7-propyl-1,3,7-trihydrop urine-2,6-dione](/img/no-structure.png)
![N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-5-chloro-2-methoxybenzenesulfonamide](/img/structure/B2740731.png)
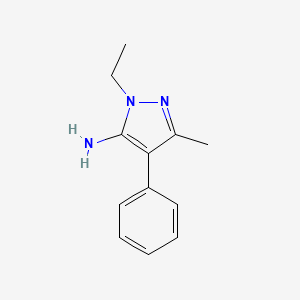
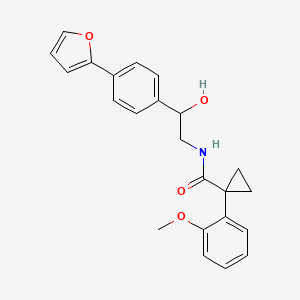
![3-sec-butyl-1-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]quinazoline-2,4(1H,3H)-dione](/img/structure/B2740737.png)
![(Z)-N-(6-methoxy-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-5-nitrothiophene-2-carboxamide](/img/structure/B2740738.png)
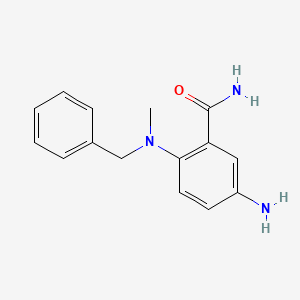
![3-(Methylsulfanyl)-1-{[1,2,4]triazolo[4,3-a]pyridin-3-yl}propan-1-amine dihydrochloride](/img/structure/B2740744.png)
